molecular formula C24H28N6O B2652096 N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946320-96-3

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2652096
CAS No.: 946320-96-3
M. Wt: 416.529
InChI Key: KMWICTAHHZNLII-UHFFFAOYSA-N
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Description

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a particular focus on FGFR1. This compound functions by competitively binding to the ATP-binding pocket of the kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/Akt. The pyrazolo[3,4-d]pyrimidine core structure is a well-established pharmacophore for kinase inhibition, and the specific substitutions on this scaffold are designed to confer selectivity and potency against FGFRs. Its primary research value lies in the study of FGF/FGFR-driven biological processes and pathologies. Researchers utilize this compound extensively in oncological models to investigate tumor proliferation, angiogenesis, and survival mechanisms in cancers characterized by FGFR amplifications, mutations, or fusions, such as certain breast, lung, and bladder cancers. Furthermore, it serves as a critical tool compound in signal transduction research to dissect the complex roles of FGFR signaling in development, tissue repair, and metabolic regulation. By enabling precise pharmacological inhibition of FGFR, this chemical probe helps validate FGFR as a therapeutic target and elucidates mechanisms of resistance to targeted therapies.

Properties

IUPAC Name

4-N-(4-methylphenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-17(2)31-15-7-14-25-24-28-22(27-19-12-10-18(3)11-13-19)21-16-26-30(23(21)29-24)20-8-5-4-6-9-20/h4-6,8-13,16-17H,7,14-15H2,1-3H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWICTAHHZNLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Substitution reactions: The core structure is then subjected to substitution reactions to introduce the desired functional groups, such as the 4-methylphenyl and 1-phenyl groups.

    Introduction of the propan-2-yloxypropyl group: This step involves the reaction of the intermediate compound with a suitable reagent to introduce the propan-2-yloxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in compounds with different functional groups.

Scientific Research Applications

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Trends :

  • Hydrophobic N4 Groups : Halogenated or multi-methylated aryl groups (e.g., 7_3d3) significantly boost activity due to enhanced hydrophobic interactions with target proteins .
  • N6 Flexibility: Alkoxy chains (e.g., 3-(propan-2-yloxy)propyl) improve solubility without compromising binding, whereas rigid or charged groups (e.g., 2-dimethylaminoethyl in PR5-LL-CM01) may limit bioavailability .
Electronic and Steric Effects
  • Steric Hindrance: Bulkier N4 groups (e.g., 3,4-dimethylphenyl in ) reduce conformational flexibility, possibly lowering affinity compared to monosubstituted analogs .
Pharmacokinetic Considerations
  • Ether Linkages : The propan-2-yloxypropyl group in the target compound improves solubility compared to purely alkyl chains (e.g., ethyl in ), reducing aggregation and enhancing absorption .
  • Metabolic Stability : Methyl groups (e.g., 4-methylphenyl) resist oxidative metabolism better than halogenated or methoxy-substituted analogs, extending half-life .

Biological Activity

N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound can be described by its structural formula:

C19H24N6O\text{C}_{19}\text{H}_{24}\text{N}_{6}\text{O}

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in medicinal chemistry due to its ability to interact with biological targets.

The primary mechanism of action for this compound involves inhibition of casein kinase 1 (CK1) . CK1 is implicated in various cellular processes including cell cycle regulation and apoptosis. Aberrant activation of CK1 has been linked to the pathogenesis of several cancers and neurological disorders .

Biological Activity Data

Recent studies have demonstrated the compound's efficacy as a CK1 inhibitor with notable potency. The following table summarizes key biological activity data:

Activity IC50 Value (µM) Target
CK1 Inhibition0.078Casein Kinase 1
Anti-proliferative (A549)8.21Lung Cancer Cell Line
Anti-proliferative (HCT-116)19.56Colon Cancer Cell Line
EGFR WT Inhibition0.016Epidermal Growth Factor Receptor
EGFR T790M Inhibition0.236Mutant Epidermal Growth Factor

Case Studies and Research Findings

  • Inhibition of CK1 : A study highlighted that compounds derived from pyrazolo[3,4-d]pyrimidines exhibit significant inhibition of CK1, with this compound being one of the most potent inhibitors identified .
  • Anti-Cancer Activity : Research conducted on various cancer cell lines indicated that this compound effectively reduces cell viability in A549 (lung cancer) and HCT-116 (colon cancer) cells. The mechanism involves apoptosis induction and cell cycle arrest, particularly at the S and G2/M phases .
  • EGFR Inhibition : The compound shows promising results as an epidermal growth factor receptor (EGFR) inhibitor, which is critical in the treatment of certain types of cancer. Its low IC50 values against both wild-type and mutant forms of EGFR suggest potential therapeutic applications in resistant cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N4-(4-methylphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodology :

  • Multi-step synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core followed by introducing substituents. Key steps include:
  • Coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in DMF or DMSO .
  • Alkylation/amination for the N6-[3-(propan-2-yloxy)propyl] group under inert conditions (N₂ atmosphere) at 80–100°C .
  • Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields . Green chemistry principles (e.g., solvent recycling) enhance sustainability .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns to assess purity (>98%) .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular confirmation .
  • Crystallography : X-ray diffraction to resolve 3D conformation and hydrogen-bonding patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • Kinase inhibition assays : Screen against protein tyrosine kinases (PTKs) like EGFR or CDKs using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How does the N6-[3-(propan-2-yloxy)propyl] substituent influence kinase selectivity and binding affinity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Compare with analogs lacking the propan-2-yloxy group .
  • Structure-activity relationship (SAR) : Synthesize derivatives with varied N6-alkyl chain lengths and oxygen substituents; test inhibitory activity against kinase panels .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) for target kinases .

Q. How to resolve contradictions in activity data across different experimental models?

  • Methodology :

  • Reproducibility checks : Validate assays in triplicate with independent batches of the compound .
  • Off-target profiling : Use proteome-wide kinase screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic stability testing : Incubate with liver microsomes (human/rodent) to assess if metabolite interference explains discrepancies .

Q. What computational strategies can predict its physicochemical properties (e.g., solubility, logP)?

  • Methodology :

  • DFT calculations : Gaussian 09 to compute dipole moments and H-bonding capacity .
  • QSAR models : Train on pyrazolo[3,4-d]pyrimidine datasets to predict logP (e.g., 3.8 ± 0.2) and aqueous solubility (<10 µM) .
  • Molecular dynamics (MD) : Simulate solvation in explicit water/PBS to guide formulation strategies .

Q. How to design experiments for optimizing its pharmacokinetic (PK) profile?

  • Methodology :

  • Permeability assays : Caco-2 monolayers to assess intestinal absorption (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability) .
  • Microsomal stability : Measure half-life (t₁/₂) in human liver microsomes; use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
  • Prodrug design : Introduce phosphate or ester groups at the N6-propyl chain to enhance solubility .

Notes

  • All methodologies are derived from peer-reviewed synthesis and biochemical studies on structurally analogous pyrazolo[3,4-d]pyrimidines .
  • Experimental parameters (e.g., solvent choices, catalysts) are adaptable to the target compound’s unique N6-[3-(propan-2-yloxy)propyl] substituent.

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